3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a fluorine atom, a piperidine ring, and a benzamide group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide These factors can include the pH of the environment, the presence of other compounds, temperature, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
- 3-fluoro-N-((1-ethylpiperidin-4-yl)methyl)benzamide
- 3-fluoro-N-((1-propylpiperidin-4-yl)methyl)benzamide
Uniqueness
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its binding affinity and selectivity towards specific molecular targets. This structural feature may result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)19-8-6-13(7-9-19)11-18-16(20)14-4-3-5-15(17)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGWRWQDWLGNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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